trichlorothiophene-3-carboxylic acid
Description
Trichlorothiophene-3-carboxylic acid is a halogenated derivative of thiophene-3-carboxylic acid, featuring three chlorine substituents on the thiophene ring and a carboxylic acid group at position 3. Chlorinated thiophenes are often explored for their electron-withdrawing effects, which enhance the acidity of the carboxylic acid group and influence reactivity in coupling or substitution reactions .
Properties
CAS No. |
854629-16-6 |
|---|---|
Molecular Formula |
C5HCl3O2S |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination Strategies for Thiophene Carboxylic Acids
The synthesis of trichlorothiophene derivatives hinges on controlling chlorination patterns on the thiophene ring. For example, 3,4,5-trichlorothiophene-2-carboxylic acid is synthesized via sequential chlorination of thiophene-2-carboxylic acid using thionyl chloride () and (DMF) as a catalyst . The reaction proceeds in 1,2-dichloroethane under reflux, yielding >98% of the acyl chloride intermediate, which is subsequently hydrolyzed to the carboxylic acid . Although this method targets the 2-carboxylic acid isomer, it demonstrates the feasibility of achieving polychlorination under controlled conditions.
For trichlorothiophene-3-carboxylic acid, analogous strategies may involve:
-
Directed Chlorination : Introducing chlorine atoms at the 2-, 4-, and 5-positions of thiophene-3-carboxylic acid using Lewis acids like or to enhance regioselectivity.
-
Stepwise Halogenation : Initial monochlorination at the 3-position, followed by di- and trichlorination at adjacent sites, as seen in the synthesis of 3,5,6-trichlorosalicylic acid .
Carboxyl Group Introduction and Functionalization
The placement of the carboxylic acid group at the 3-position of thiophene presents unique challenges. In related work, 3,4,5-trichlorothiophene-2-carbonyl chloride is synthesized from its carboxylic acid precursor via treatment with . Adapting this method for the 3-carboxylic acid isomer would require:
-
Protection-Deprotection Strategies : Temporarily shielding reactive sites during chlorination to prevent undesired substitutions.
-
Oxidation of Methyl Groups : Converting a 3-methylthiophene derivative to the carboxylic acid via potassium permanganate () or ozone () oxidation.
Recent studies on heterocyclic carboxamides highlight the use of 3,4,5-trichlorothiophene-2-carboxylic acid as a coupling partner with amines, employing (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as activating agents . While these reactions focus on 2-carboxylic acids, similar conditions could facilitate derivatization of the 3-carboxylic acid isomer post-synthesis.
Extraction and Purification Techniques
Isolating trichlorothiophene carboxylic acids from reaction mixtures often involves solvent extraction and crystallization. For instance, 3,5,6-trichlorosalicylic acid is extracted using a mixture of xylene and alcohols at 75°–100°C, followed by azeotropic drying to remove water . These methods are transferable to thiophene systems, with modifications for solubility differences (Table 1).
Table 1: Comparative Solvent Systems for Acid Extraction
| Compound | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,5,6-Trichlorosalicylic acid | Xylene + n-pentanol | 75–100 | 78 |
| 3,4,5-Trichlorothiophene-2-carbonyl chloride | 1,2-Dichloroethane | Reflux | >98 |
Challenges in Regiochemical Control
Achieving the desired substitution pattern on the thiophene ring is complicated by:
-
Steric Hindrance : Bulky substituents near the carboxylic acid group may limit chlorination at adjacent positions.
-
Electronic Effects : Electron-withdrawing groups (e.g., -COOH) direct electrophilic chlorination to meta and para positions, complicating ortho-substitution .
In the synthesis of 3,5-dichlorosalicylic acid , iodine catalysis and sulfur trioxide () enhance chlorination efficiency . Similar catalytic systems could be explored for thiophene derivatives to improve regioselectivity.
Hypothetical Synthetic Route for this compound
A proposed pathway involves:
-
Synthesis of Thiophene-3-Carboxylic Acid : Via carboxylation of 3-bromothiophene using CO under palladium catalysis.
-
Stepwise Chlorination :
-
Purification : Extraction with xylene/n-pentanol and recrystallization from dichloromethane.
Chemical Reactions Analysis
Types of Reactions
Trichlorothiophene-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form thiophene derivatives with fewer chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce thiophene derivatives with fewer chlorine atoms. Substitution reactions can introduce various functional groups, leading to a wide range of thiophene-based compounds.
Scientific Research Applications
Trichlorothiophene-3-carboxylic acid has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, particularly in the development of inhibitors for specific enzymes.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of trichlorothiophene-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
In industrial applications, the compound’s mechanism of action is related to its chemical reactivity. For example, as a corrosion inhibitor, this compound can form a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among related compounds include:
- Number and position of chlorine substituents : Trichlorothiophene-3-carboxylic acid has three chlorine atoms, whereas analogs like 2,5-dichlorothiophene-3-carboxylic acid (CAS 36157-41-2) and 5-chlorothiophene-3-carboxylic acid (CAS 36157-42-3) feature fewer chlorine atoms .
- Substituent groups : Compounds such as 5-chloro-3-(3-chlorobenzyl)thiophene-2-carboxylic acid (CAS 1014644-88-2) incorporate bulky aromatic substituents, altering steric and electronic properties .
Physicochemical Properties
Notes:
- This compound (hypothetical formula: C₅HCl₃O₂S) would exhibit greater molecular weight (~243.5) and acidity compared to dichloro/monochloro analogs due to increased electron withdrawal .
- Thiophene-3,4-dicarboxylic acid (CAS 4282-29-5) has two carboxylic acid groups, significantly lowering its pKa compared to mono-carboxylic derivatives .
Research Findings
- Similarity Analysis : Computational studies rank 2,5-dichlorothiophene-3-carboxylic acid (similarity score: 0.96) and 5-chlorothiophene-3-carboxylic acid (score: 0.92) as the closest analogs to this compound, emphasizing the critical role of chlorine positioning .
- Synthetic Challenges : Introducing three chlorine atoms may require harsh conditions (e.g., Cl₂ gas or SOCl₂), risking ring degradation or side reactions .
Q & A
Q. What are the recommended synthetic routes for trichlorothiophene-3-carboxylic acid and its derivatives?
this compound can be synthesized via chlorination of thiophene-3-carboxylic acid precursors using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Derivatives are often prepared through cross-coupling reactions (e.g., Suzuki-Miyaura) or carboxylation of halogenated thiophenes. For example, describes a tert-butylsulfamoyl-substituted chlorothiophene derivative synthesized via sulfonylation followed by carboxylation. Key steps include optimizing reaction temperatures (e.g., 60–80°C for chlorination) and using catalysts like palladium for coupling reactions .
Q. How can the structural and electronic properties of this compound be characterized?
Techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- X-ray crystallography for absolute stereochemical determination, as shown for related compounds in .
- Mass spectrometry (HRMS) for molecular weight validation.
- Computational methods (DFT) to model electronic properties, such as frontier molecular orbitals, which influence reactivity .
Advanced Research Questions
Q. How should experimental designs address discrepancies in spectroscopic data for this compound derivatives?
Discrepancies may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Multi-technique validation : Cross-reference NMR with IR (carbonyl stretch ~1700 cm⁻¹) and HPLC purity checks.
- Control experiments : Re-synthesize derivatives under inert atmospheres to avoid oxidation artifacts (e.g., highlights purity protocols for chlorothiophene analogs).
- Crystallographic validation : Resolve ambiguities using single-crystal X-ray data .
Q. What methodological approaches are effective for studying the reactivity of this compound in cross-coupling reactions?
- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling efficiency.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Kinetic monitoring : Employ in-situ FTIR or LC-MS to track reaction progress. highlights cyclopenta[b]thiophene derivatives synthesized via similar protocols .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- In vitro assays : Test enzyme inhibition (e.g., COX-2 or kinase assays) using derivatives with modified substituents.
- Structure-activity relationship (SAR) studies : Compare electronic effects of substituents (e.g., ’s fluorophenyl-pyrrolidine derivative).
- Molecular docking : Model interactions with target proteins, as demonstrated in for a related pyrrolidine-carboxylic acid .
Q. What safety protocols are critical for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- Waste disposal : Neutralize acidic residues before disposal. and emphasize adherence to REACH and IARC guidelines for chlorinated compounds .
Data Analysis and Mechanistic Questions
Q. How can computational methods resolve contradictions in mechanistic pathways for this compound reactions?
- DFT calculations : Model transition states to identify favored pathways (e.g., electrophilic vs. nucleophilic attack).
- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms. ’s methodological framework (Figure 1) supports integrating computational and experimental data .
Q. What strategies optimize the stability of this compound derivatives under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
